![molecular formula C14H26N2O3Si B2412441 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid CAS No. 1909311-89-2](/img/structure/B2412441.png)
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid is a sophisticated organic compound that blends several functional groups. It is utilized across various sectors, including chemistry, biology, and medicine, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid generally involves multiple steps:
Formation of Pyrazole Ring: Condensation of appropriate starting materials like acetylacetone with hydrazine derivatives.
Introduction of Trimethylsilyl Ethoxy Group: Typically involves silylation reactions using trimethylsilyl reagents under anhydrous conditions.
Incorporation of Propanoic Acid Moiety: Utilized through carboxylation or related functional group transformations.
Industrial Production Methods
While laboratory synthesis involves meticulous reaction conditions, scaling up for industrial production demands optimization to ensure yield, purity, and cost-effectiveness. This often involves catalyzed processes or flow chemistry methods to streamline synthesis.
Chemical Reactions Analysis
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions:
Types of Reactions
Oxidation: Involves reagents like potassium permanganate or hydrogen peroxide, primarily targeting the propanoic acid group.
Reduction: Using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation and other electrophilic substitutions are common due to the reactive sites on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens like chlorine, bromine.
Major Products Formed
Oxidation: Leads to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Produces corresponding alcohols or amines.
Substitution: Yields halogenated derivatives or other substituted products.
Scientific Research Applications
In Chemistry
Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
In Biology
Explored for its potential in biochemical assays due to its unique interactions with biological macromolecules.
In Medicine
Investigated for potential therapeutic effects, including anti-inflammatory properties and enzyme inhibition.
In Industry
Employed in the development of specialized polymers and materials due to its stable structure and reactivity.
Mechanism of Action
The effects of 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid are linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance membrane permeability, facilitating its bioactivity. The propanoic acid moiety provides sites for hydrogen bonding and ionic interactions, critical for its function.
Comparison with Similar Compounds
When compared with other pyrazole derivatives:
Uniqueness: The presence of the trimethylsilyl ethoxy group offers unique reactivity and stability, distinguishing it from simpler analogs like 3,5-dimethyl-1H-pyrazole.
Similar Compounds: Other compounds in the pyrazole family include 3,5-dimethyl-1H-pyrazole and 4-ethyl-3,5-dimethyl-1H-pyrazole, each having distinct properties and applications.
Properties
IUPAC Name |
3-[3,5-dimethyl-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3Si/c1-11-13(6-7-14(17)18)12(2)16(15-11)10-19-8-9-20(3,4)5/h6-10H2,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVYKUFICQBUSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COCC[Si](C)(C)C)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)


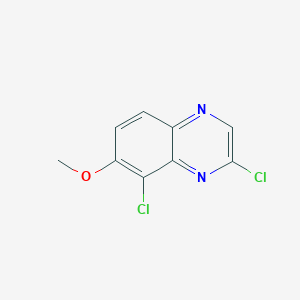
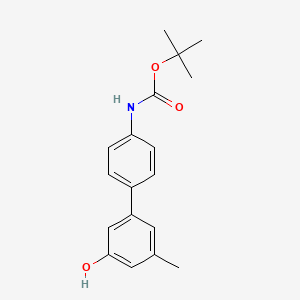
![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)

![[2-(3-Methyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2412372.png)
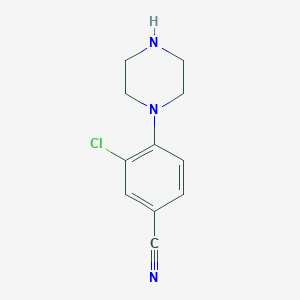
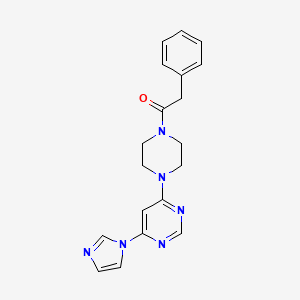
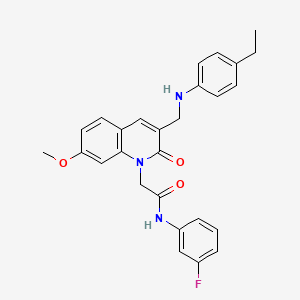
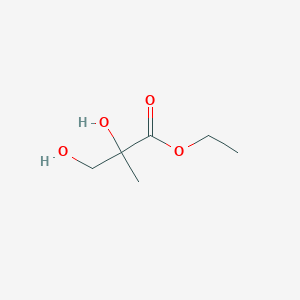

![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)
